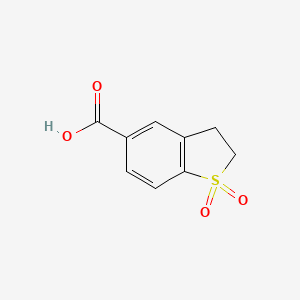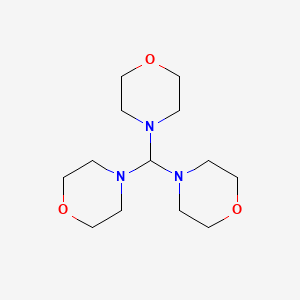![molecular formula C11H10N2O B3049999 (E)-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime CAS No. 22942-83-2](/img/structure/B3049999.png)
(E)-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime
Overview
Description
Indole-3-acetaldehyde is a substrate for various enzymes including retina-specific copper amine oxidase, aldehyde dehydrogenase X (mitochondrial), amine oxidase B, amiloride-sensitive amine oxidase, aldehyde dehydrogenase (mitochondrial), fatty aldehyde dehydrogenase, 4-trimethylaminobutyraldehyde dehydrogenase, aldehyde dehydrogenase (dimeric NADP-preferring), aldehyde .
Synthesis Analysis
Data on methods for the production of isatin and indole aldoximes, ketoximes, and amidoximes and their reactions are reviewed . The strong boron Lewis acid tris (pentafluorophenyl)borane, B (C 6 F 5) 3, has been found to catalyze the reductive rearrangement of oximes and their ether derivatives at room temperature with hydrosilanes as the reducing agents .
Molecular Structure Analysis
The molecular formula of indole-3-acetaldoxime is C10H10N2O .
Chemical Reactions Analysis
The strong boron Lewis acid tris (pentafluorophenyl)borane, B (C 6 F 5) 3, has been found to catalyze the reductive rearrangement of oximes and their ether derivatives at room temperature with hydrosilanes as the reducing agents .
Physical And Chemical Properties Analysis
Scientific Research Applications
Molecular Structure Insights : The molecular structures of oxime 6-oxo-indolo[2,3-b]-bicyclo[3.3.1]non-2-en and its derivatives have been studied, revealing anti-configuration in relation to the indole-containing framework. These studies provide valuable information on the structural properties of similar compounds (Zefirova et al., 2007).
Structural Examination of 1-Methylindole-3-carboxaldehyde Oxime Derivatives : Structural analysis of these oxime derivatives highlights the geometry of the hydroxyimino function relative to the indole core, which is crucial for understanding the structural dynamics of similar compounds (Janes et al., 2001).
Gold-Catalyzed Cyclization Reactions : Research into gold-catalyzed cyclization reactions of indoles demonstrates the synthesis of dihydrocyclopenta[b]indole derivatives, contributing significantly to the understanding of cyclic C2-H bond functionalization (Chen et al., 2012).
New Polycyclic Heterocyclic Compounds : The synthesis of novel 4,8-dihydro-1,2,3-selenadiazolo[4',5':5,4]cyclopent[b]indoles offers insights into new polycyclic heterocyclic compounds, expanding the scope of research in this area (Sangeetha & Prasad, 2004).
Chemistry of Four-Membered Cyclic Nitrones : The study on four-membered cyclic nitrones and their conversion to corresponding oximes provides significant insights into the chemical reactions involving these compounds (Eijk et al., 2010).
Safety And Hazards
properties
IUPAC Name |
(NE)-N-(2,4-dihydro-1H-cyclopenta[b]indol-3-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-13-10-6-5-8-7-3-1-2-4-9(7)12-11(8)10/h1-4,12,14H,5-6H2/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODAYMBGYRYLKA-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)C2=C1C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N\O)/C2=C1C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80945627 | |
| Record name | N-Hydroxy-1,2-dihydrocyclopenta[b]indol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80945627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime | |
CAS RN |
22942-83-2 | |
| Record name | Cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro-, oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022942832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hydroxy-1,2-dihydrocyclopenta[b]indol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80945627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



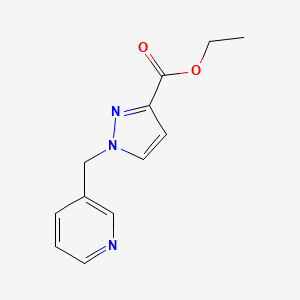
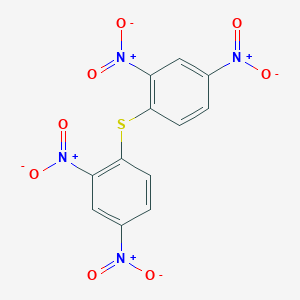
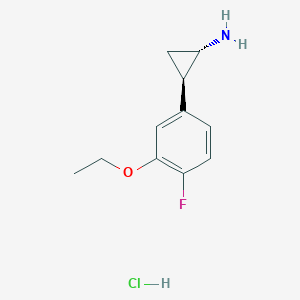
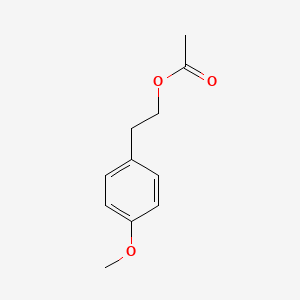
![7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine](/img/structure/B3049922.png)
![7-chloro-2-(1-methyl-1H-imidazol-2-yl)-thieno[3,2-b]pyridine](/img/structure/B3049923.png)
![4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole](/img/structure/B3049924.png)
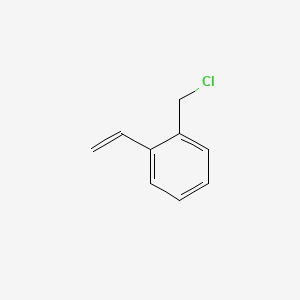
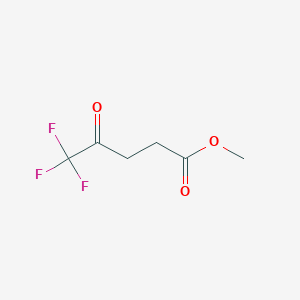
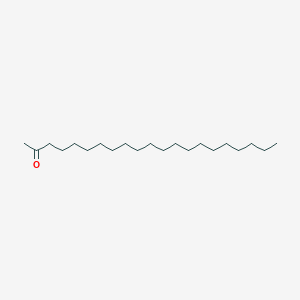
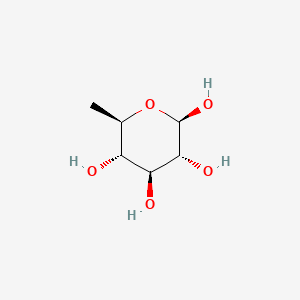
![Benzene, [(2,2,2-trifluoroethyl)thio]-](/img/structure/B3049935.png)
